molecular formula C14H12F3N3O2S B11570377 2-[4-(4-Methoxy-phenyl)-6-trifluoromethyl-pyrimidin-2-ylsulfanyl]-acetamide

2-[4-(4-Methoxy-phenyl)-6-trifluoromethyl-pyrimidin-2-ylsulfanyl]-acetamide

Cat. No.: B11570377
M. Wt: 343.33 g/mol
InChI Key: IWWHTQSADNYGFE-UHFFFAOYSA-N
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Description

2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is a compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities, including antitumor, anti-inflammatory, and neuroprotective properties . The presence of the trifluoromethyl group and the methoxyphenyl group in its structure contributes to its unique chemical and biological properties.

Preparation Methods

The synthesis of 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide typically involves the following steps:

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. It has been shown to bind to the active site of epidermal growth factor receptor (EGFR), inhibiting its activity and leading to the induction of apoptosis in cancer cells . The compound also affects the cell cycle, causing cell cycle arrest at the S phase .

Comparison with Similar Compounds

2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide can be compared with other pyrimidine derivatives, such as:

The uniqueness of 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide lies in its specific combination of functional groups, which contribute to its potent biological activities and potential for further development as a therapeutic agent.

Properties

Molecular Formula

C14H12F3N3O2S

Molecular Weight

343.33 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C14H12F3N3O2S/c1-22-9-4-2-8(3-5-9)10-6-11(14(15,16)17)20-13(19-10)23-7-12(18)21/h2-6H,7H2,1H3,(H2,18,21)

InChI Key

IWWHTQSADNYGFE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)N)C(F)(F)F

Origin of Product

United States

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